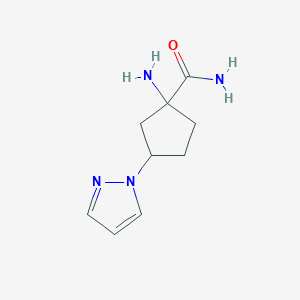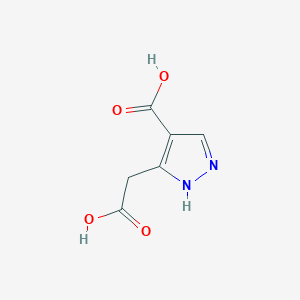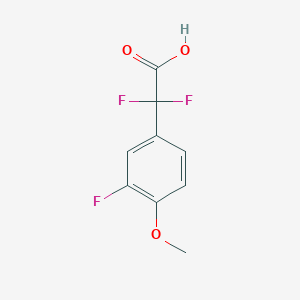
1-(Cyclopropylmethoxy)-2-iodocyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethoxy)-2-iodocyclooctane is an organic compound characterized by a cyclooctane ring substituted with a cyclopropylmethoxy group and an iodine atom. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the iodine atom and the cyclopropylmethoxy group imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethoxy)-2-iodocyclooctane typically involves several steps:
Cyclopropylmethanol Preparation: Cyclopropylmethanol can be synthesized through the reaction of cyclopropylmethyl bromide with a suitable base, such as sodium hydroxide, in an aqueous medium.
Cyclooctanol Formation: Cyclooctanol is prepared by the reduction of cyclooctanone using a reducing agent like sodium borohydride.
Etherification: Cyclooctanol is then reacted with cyclopropylmethanol in the presence of an acid catalyst to form 1-(Cyclopropylmethoxy)cyclooctane.
Iodination: The final step involves the iodination of 1-(Cyclopropylmethoxy)cyclooctane using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethoxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of cyclooctanone derivatives.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclooctane derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Cyclopropylmethoxy)-2-iodocyclooctane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Cyclopropylmethoxy)-2-iodocyclooctane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethoxy group and iodine atom can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethoxy)-2-iodocyclooctane can be compared with other cyclooctane derivatives, such as:
1-(Cyclopropylmethoxy)-2-bromocyclooctane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Cyclopropylmethoxy)-2-chlorocyclooctane:
1-(Cyclopropylmethoxy)-2-fluorocyclooctane: The presence of a fluorine atom imparts unique properties, making it useful in different contexts.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21IO |
|---|---|
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
1-(cyclopropylmethoxy)-2-iodocyclooctane |
InChI |
InChI=1S/C12H21IO/c13-11-5-3-1-2-4-6-12(11)14-9-10-7-8-10/h10-12H,1-9H2 |
Clé InChI |
ZBHRIBVGHPUBCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)OCC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)


![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)

![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)

![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)



